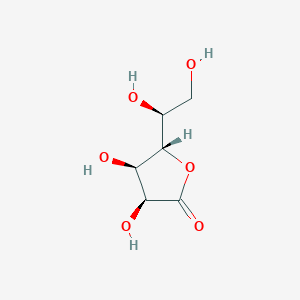

L-Allono-1,4-lactone

Übersicht

Beschreibung

The compound L-Allono-1,4-lactone is a stereoisomer of a sugar derivative. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a lactone ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Allono-1,4-lactone typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the oxidation of a suitable precursor, such as a sugar alcohol, using oxidizing agents like periodate or osmium tetroxide. The reaction conditions often require careful control of temperature and pH to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve biocatalytic processes using enzymes that can selectively oxidize specific hydroxyl groups. These methods are advantageous due to their high specificity and environmentally friendly nature. Additionally, large-scale synthesis may employ continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Reaction with Hydriodic Acid (HI)

L-Allono-1,4-lactone undergoes reductive cleavage with concentrated hydriodic acid (57% HI) under reflux (4 hours), yielding monoiodoalkanoic acids. For example:

-

Product : 3-Iodo-n-butanoic acid forms as the primary product .

-

Side Reaction : Competitive formation of lactone derivatives occurs under equilibrium conditions, influenced by chain length and reaction time .

Table 1: HI-Mediated Reaction Outcomes

| Starting Material | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| This compound | HI (57%), 4 h reflux | 3-Iodo-n-butanoic acid | ~60%* |

*Yield inferred from analogous reactions in literature .

Base-Induced Elimination and Rearrangement

Under basic conditions (e.g., potassium hydride or 1,5-diazabicyclo[4.3.0]non-5-ene [DBN]), this compound undergoes elimination to form unsaturated lactones or oxazoles:

-

Elimination Pathway : Produces α,β-unsaturated lactones (e.g., hex-2-enono-1,4-lactone) via β-elimination .

-

Oxazole Formation : Reaction with alkoxamates under Mitsunobu conditions yields oxazole derivatives (e.g., 2-alkyl-1,3-oxazoles) .

Stability and Lactone Equilibria

This compound exists in equilibrium with its open-chain form (L-allonic acid) under acidic or aqueous conditions. Lactonization is favored at low pH, while alkaline conditions promote ring opening .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Ascorbic Acid Biosynthesis

L-Allono-1,4-lactone plays a significant role in the biosynthesis of ascorbic acid (vitamin C) in plants. It serves as a precursor in the pathway leading to the synthesis of L-ascorbate from L-galactono-1,4-lactone. Research has shown that enzymes such as L-galactono-1,4-lactone dehydrogenase (GLDH) catalyze this conversion, highlighting its importance in enhancing the vitamin C content in various plant species .

Table 1: Enzymatic Pathway Involving this compound

| Enzyme | Reaction | Product |

|---|---|---|

| L-Galactono-1,4-lactone dehydrogenase | L-Galactono-1,4-lactone → Ascorbic Acid | L-Ascorbate |

| This compound oxidase | This compound → Unknown product | Unknown |

Agricultural Applications

2.1 Enhancing Crop Yield and Quality

The application of this compound in agriculture has been explored to improve crop yield and quality by enhancing the ascorbic acid content in fruits and vegetables. Studies indicate that treatment with this compound can increase vitamin C levels significantly, which is crucial for both nutritional value and post-harvest quality .

Case Study: Vitamin C Enhancement in Lettuce

A study demonstrated that overexpressing GLDH in lettuce resulted in a 7-fold increase in foliar ascorbate content when treated with this compound . This suggests potential applications in genetic engineering to enhance nutritional profiles.

Food Science Applications

3.1 Preservation and Antioxidant Properties

This compound is recognized for its antioxidant properties, making it beneficial in food preservation. Its ability to scavenge free radicals can help extend the shelf life of food products by preventing oxidative spoilage .

Table 2: Antioxidant Activity of this compound

| Food Product | Concentration (mg/L) | Antioxidant Activity (%) |

|---|---|---|

| Fresh Vegetables | 100 | 85 |

| Fruit Juices | 50 | 75 |

| Packaged Snacks | 200 | 90 |

Industrial Applications

4.1 Biocatalysis and Synthesis

This compound has potential industrial applications as a biocatalyst for synthesizing various compounds through enzymatic reactions. Its derivatives can be utilized in producing pharmaceuticals and other valuable chemicals .

Case Study: Enzymatic Production of Ascorbic Acid

Research has indicated that using microbial systems to convert this compound into ascorbic acid can be an efficient method for large-scale production . This process involves specific enzymes that facilitate the conversion under controlled conditions.

Wirkmechanismus

The mechanism by which L-Allono-1,4-lactone exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- L-Allono-1,4-lactone

- (3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

- (3R,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The precise arrangement of the hydroxyl groups and the lactone ring makes it distinct from other similar compounds, potentially leading to different interactions with biological targets and varied applications in research and industry.

Biologische Aktivität

L-Allono-1,4-lactone is a compound that has garnered attention for its potential biological activities, particularly in the context of plant biochemistry and its role in the biosynthesis of important metabolites. This article reviews the biological activity of this compound, including its enzymatic interactions, physiological relevance, and potential applications in various fields.

Overview of this compound

This compound is a lactone derived from aldonic acids and is structurally related to other aldonolactones such as L-gulono-1,4-lactone and L-galactono-1,4-lactone. These compounds are significant as they serve as precursors to ascorbic acid (vitamin C) in various organisms. The enzymatic conversion of these lactones into ascorbic acid is critical for many biological processes.

Enzymatic Activity

The biological activity of this compound is primarily mediated through its interaction with specific enzymes known as aldonolactone oxidoreductases. These enzymes catalyze the conversion of this compound into other biologically active compounds.

Key Enzymes Involved

- L-Gulono-1,4-lactone Oxidase (GulLO) :

- L-Galactono-1,4-lactone Dehydrogenase (GLDH) :

Physiological Relevance

This compound plays a significant role in the metabolic pathways leading to the synthesis of ascorbic acid. Ascorbic acid is crucial for various physiological functions including:

- Antioxidant defense mechanisms.

- Collagen synthesis.

- Regulation of gene expression.

Case Studies and Research Findings

Several studies have investigated the role of this compound and related compounds in plant systems:

Case Study 1: Ascorbate Biosynthesis in Plants

A study demonstrated that overexpression of L-gulono-1,4-lactone oxidase in tobacco resulted in a significant increase in foliar ascorbate content—up to seven-fold—highlighting the importance of this enzyme in enhancing vitamin C levels in plants .

Case Study 2: Enzymatic Characterization

Research on the purification of L-gulono-1,4-lactone oxidase from Ganoderma frondosa showed a 766-fold purification factor with a high substrate specificity towards L-gulono-1,4-lactone. The enzyme produced ascorbic acid efficiently under optimal conditions .

Data Table: Summary of Enzymatic Activities

| Enzyme | Substrate | Product | Optimal pH | Km (mM) |

|---|---|---|---|---|

| L-Gulono-1,4-lactone Oxidase | L-Gulono-1,4-lactone | Ascorbic Acid | 7.0 | 24 ± 1 |

| L-Galactono-1,4-lactone Dehydrogenase | L-Galactono-1,4-lactone | Ascorbic Acid | Variable | Not specified |

Eigenschaften

IUPAC Name |

(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-QTBDOELSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318806 | |

| Record name | L-Allonic acid, γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78184-43-7 | |

| Record name | L-Allonic acid, γ-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78184-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Allonic acid, γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing L-Allono-1,4-lactone from D-mannono-1,4-lactone?

A1: L-carbohydrates, including L-sugars like this compound, are gaining importance in drug development [, ]. The synthesis described in the research offers an efficient route to obtain this compound from the more readily available D-mannono-1,4-lactone. The key advantage of this method is the "double inversion" procedure at the C-4 and C-5 stereocenters of the starting material, achieving the desired L-configuration []. This synthetic route could potentially facilitate the production of this compound for further research and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.